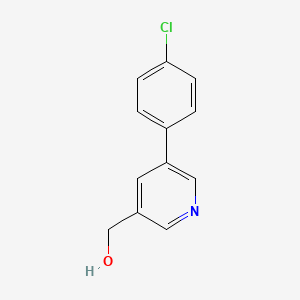

(5-(4-Chlorophenyl)pyridin-3-yl)methanol

Vue d'ensemble

Description

(5-(4-Chlorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . It is a heterocyclic compound that contains both a pyridine ring and a chlorophenyl group, making it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)pyridin-3-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure controls to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(5-(4-Chlorophenyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(4-chlorophenyl)pyridine-3-carbaldehyde or 5-(4-chlorophenyl)pyridine-3-carboxylic acid.

Reduction: Formation of 5-(4-chlorophenyl)pyridin-3-ylmethanamine or 5-(4-chlorophenyl)pyridin-3-ylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of new drugs. Its structural characteristics suggest that it may modulate biological activity through interactions with various biological targets.

- Antiviral Properties : Research indicates that (5-(4-Chlorophenyl)pyridin-3-yl)methanol exhibits notable antiviral activity. Similar compounds have shown the ability to inhibit viral replication by interfering with viral enzymes .

- Anticancer Activity : Cytotoxicity assays demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in cancer therapeutics .

The compound has been investigated for several biological activities:

- Antimicrobial Effects : Testing against various bacterial strains has shown significant inhibitory effects, suggesting its potential utility in developing new antimicrobial therapies .

- Anti-inflammatory Potential : Similar pyridine derivatives have been explored for their anti-inflammatory properties, which may be applicable to this compound as well .

Materials Science

The presence of aromatic rings and hydroxyl groups suggests potential supramolecular interactions such as hydrogen bonding and π-π stacking. These interactions could be exploited in designing functional materials with specific properties, including liquid crystals or organic conductors .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antiviral Study : A study demonstrated that compounds with similar structures inhibited viral replication by interfering with viral enzyme activity, suggesting a mechanism for its antiviral properties .

- Cytotoxicity Assays : In vitro assays showed that this compound exhibited cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Testing : Tests against various bacterial strains revealed significant inhibitory effects, suggesting its utility in developing new antimicrobial therapies .

Mécanisme D'action

The mechanism of action of (5-(4-Chlorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Chlorophenyl)(pyridin-3-yl)methanol: Similar structure but differs in the position of the substituents.

(4-Chlorophenyl)pyridine: Lacks the hydroxyl group present in (5-(4-Chlorophenyl)pyridin-3-yl)methanol.

(5-(4-Bromophenyl)pyridin-3-yl)methanol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and a chlorophenyl group makes it a versatile compound for various applications in research and industry .

Activité Biologique

(5-(4-Chlorophenyl)pyridin-3-yl)methanol, also referred to as 4-chloro-3-(pyridin-5-yl)methanol, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antiviral, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀ClN₁O. The structure comprises a pyridine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. This configuration suggests the potential for various biological interactions due to the presence of aromatic rings and functional groups that can participate in hydrogen bonding and π-π stacking interactions.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties . It has been studied for its effectiveness against various viral infections, although specific mechanisms of action remain to be fully elucidated. Similar compounds have demonstrated the ability to inhibit viral replication through various pathways, including modulation of host cell responses .

Anticancer Potential

In addition to its antiviral activity, this compound has shown cytotoxic effects against several cancer cell lines. Studies suggest that compounds with similar structural features may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | |

| 4-Chloro-3-(pyridin-5-yl)methanol | HeLa (Cervical Cancer) | TBD | |

| Other Pyridine Derivatives | Various | TBD |

While the precise mechanism of action for this compound is not fully understood, it is hypothesized that it may interact with specific biological targets such as enzymes or receptors involved in viral replication or cancer cell survival. Docking studies have been performed to assess its binding affinity to various targets, providing insights into how this compound may exert its pharmacological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Antiviral Studies : A study highlighted the compound's potential against the tobacco mosaic virus, showcasing its antiviral efficacy in vitro .

- Cytotoxicity Assessments : In vitro assessments demonstrated significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .

- Pharmacokinetic Properties : The presence of the chlorophenyl group is believed to influence the pharmacokinetic properties of the compound, affecting absorption and distribution within biological systems.

Propriétés

IUPAC Name |

[5-(4-chlorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIWYVUMTWNLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647004 | |

| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887974-02-9 | |

| Record name | 5-(4-Chlorophenyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.